[4-(Hexyloxy)phenyl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-(Hexyloxy)phenyl]methanol: is an organic compound with the molecular formula C13H20O2 It is characterized by a phenyl ring substituted with a hexyloxy group at the para position and a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [4-(Hexyloxy)phenyl]methanol typically involves the reaction of 4-hydroxybenzaldehyde with hexyl bromide in the presence of a base such as potassium carbonate to form 4-(hexyloxy)benzaldehyde . This intermediate is then reduced using a reducing agent like sodium borohydride to yield this compound.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same key steps: alkylation of 4-hydroxybenzaldehyde followed by reduction. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [4-(Hexyloxy)phenyl]methanol can undergo oxidation reactions to form or depending on the oxidizing agent used.
Reduction: The compound itself is typically synthesized through reduction of .
Substitution: The hydroxyl group in this compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: is commonly used for the reduction of aldehydes to alcohols.
Substitution: Reagents such as can be used to convert the hydroxyl group into a tosylate, which can then undergo further substitution reactions.
Major Products:
Oxidation: 4-(Hexyloxy)benzaldehyde, 4-(Hexyloxy)benzoic acid
Reduction: this compound
Substitution: Various substituted phenylmethanols depending on the substituent introduced.
Scientific Research Applications
Chemistry: [4-(Hexyloxy)phenyl]methanol is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology and Medicine: In biological research, this compound is studied for its potential effects on cell function and signal transduction. It may also be explored for its potential therapeutic properties, although specific applications in medicine are still under investigation.
Industry: The compound is used in the development of materials with specific properties, such as liquid crystals and polymers. Its ability to undergo various chemical reactions makes it a versatile component in industrial applications.
Mechanism of Action
The mechanism by which [4-(Hexyloxy)phenyl]methanol exerts its effects is primarily through its interactions with cellular components. The hydroxyl group can form hydrogen bonds with proteins and other biomolecules, potentially affecting their function. Additionally, the hexyloxy group can influence the compound’s hydrophobicity, affecting its distribution within biological systems .
Comparison with Similar Compounds
- 4-(Hexyloxy)benzaldehyde
- 4-(Hexyloxy)benzoic acid
- 4-(Hexyloxy)phenol
Comparison: Compared to its analogs, [4-(Hexyloxy)phenyl]methanol is unique due to the presence of both a hydroxyl group and a hexyloxy group on the phenyl ring. This combination of functional groups allows it to participate in a wider range of chemical reactions and makes it more versatile in scientific research and industrial applications .
Properties
IUPAC Name |
(4-hexoxyphenyl)methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O2/c1-2-3-4-5-10-15-13-8-6-12(11-14)7-9-13/h6-9,14H,2-5,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGKWWRJIRRINEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC1=CC=C(C=C1)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.